![molecular formula C17H30N2O5 B2751447 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid CAS No. 1164518-11-9](/img/structure/B2751447.png)
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid
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Overview
Description
The compound “1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1164518-11-9 . It has a molecular weight of 342.43 and a molecular formula of C17H30N2O5 .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C17H30N2O5. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also features a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 342.43 and a molecular formula of C17H30N2O5 . Other specific physical and chemical properties like boiling point and storage conditions are not available in the search results .Scientific Research Applications
Synthesis of Edeine Analogs
One application involves the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoates, useful for the construction of edeine analogs. These analogs are significant due to their potential biological activities, highlighting the role of tert-butoxycarbonyl protected amino acids in peptide synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Asymmetric Synthesis
Another application is found in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, demonstrating the utility of such compounds in creating enantiomerically pure molecules, a cornerstone of medicinal chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).
Building Blocks for Synthesis
Additionally, these compounds serve as building blocks for the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their importance in constructing molecules with potential therapeutic properties (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Spiro[indole-3,4′-piperidin]-2-ones Synthesis
Furthermore, the compound facilitates the synthesis of spiro[indole-3,4′-piperidin]-2-ones, indicating its use in creating spirocyclic structures, which are prevalent in many bioactive molecules (Freund & Mederski, 2000).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process amino acids or peptides
Mode of Action
These interactions could potentially alter the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
Without knowledge of the specific targets, it is challenging to determine the exact biochemical pathways affected by this compound . Based on its structure, it could potentially be involved in pathways related to amino acid or peptide metabolism .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the specific targets and pathways affected by the compound. Potential effects could include changes in protein activity, signal transduction, or cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy could be influenced by factors such as the concentration of the compound and its targets, and the presence of competing molecules .
properties
IUPAC Name |
1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-11(2)10-13(18-16(23)24-17(3,4)5)14(20)19-8-6-12(7-9-19)15(21)22/h11-13H,6-10H2,1-5H3,(H,18,23)(H,21,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUHXOODFSGABP-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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